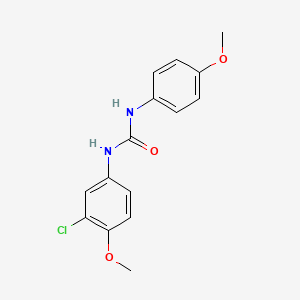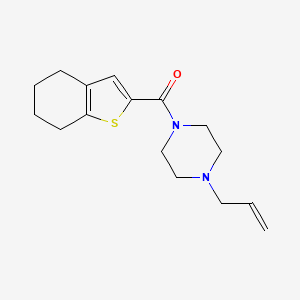
N-(3-chloro-4-methoxyphenyl)-N'-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-N'-(4-methoxyphenyl)urea, commonly known as CMU, is a synthetic compound that has gained significant attention in the field of scientific research. CMU is a urea derivative that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of CMU is not fully understood. However, studies have suggested that CMU exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in cellular processes. CMU has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response. CMU has also been reported to inhibit the activity of STAT3, a signaling pathway that is frequently activated in cancer cells.
Biochemical and Physiological Effects
CMU has been shown to have several biochemical and physiological effects. Studies have reported that CMU can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. CMU has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, CMU has been reported to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMU in lab experiments is its ease of synthesis. CMU can be synthesized using a straightforward method, and the resulting product is relatively pure. Additionally, CMU has been shown to have low toxicity, making it a safe compound to work with in lab experiments. However, one of the main limitations of using CMU in lab experiments is its limited solubility in water. This can make it challenging to work with, especially when conducting in vitro experiments.
Future Directions
Several future directions for CMU research have been proposed. One potential direction is to investigate the potential of CMU as a therapeutic agent for the treatment of cancer. Studies have shown that CMU exhibits anti-tumor activity, making it a potential candidate for cancer therapy. Another potential direction is to investigate the neuroprotective effects of CMU further. Studies have reported that CMU has a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to investigate the potential of CMU as an anti-inflammatory and antiviral agent.
Conclusion
In conclusion, CMU is a synthetic compound that has gained significant attention in the field of scientific research. CMU has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antitumor, and antiviral activities. CMU has also been shown to have several biochemical and physiological effects, including the induction of apoptosis and the reduction of pro-inflammatory cytokine production. Although CMU has several advantages as a research compound, such as its ease of synthesis and low toxicity, it also has limitations, such as its limited solubility in water. Nonetheless, several future directions for CMU research have been proposed, including investigating its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Synthesis Methods
CMU can be synthesized using a straightforward method that involves the reaction of 3-chloro-4-methoxyaniline and 4-methoxyphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The resulting product is then purified using various techniques, including recrystallization and chromatography.
Scientific Research Applications
CMU has been extensively studied for its potential therapeutic applications. Several studies have reported that CMU exhibits anti-inflammatory, antitumor, and antiviral activities. CMU has also been shown to have an inhibitory effect on the proliferation of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-12-6-3-10(4-7-12)17-15(19)18-11-5-8-14(21-2)13(16)9-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQBXYRXWWERSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-acetyl-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5316389.png)
![2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5316395.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5316402.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5316406.png)
![N-(5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316411.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine](/img/structure/B5316429.png)
![2-chloro-5-[5-(2-{6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5316442.png)
![(2R,3S)-3-amino-4-{4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-oxobutan-2-ol](/img/structure/B5316444.png)

![2-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5316456.png)
![methyl 2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5316463.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5316469.png)
![{1-(6-methoxypyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316473.png)
![5-({2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5316476.png)